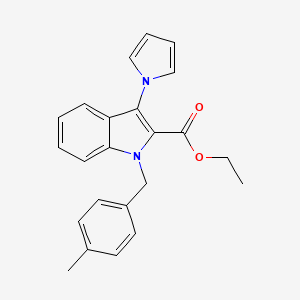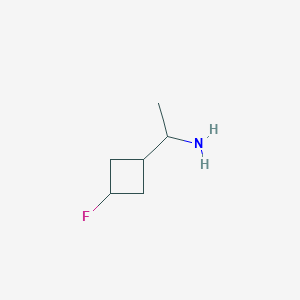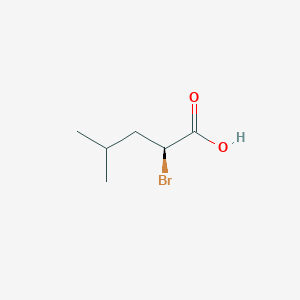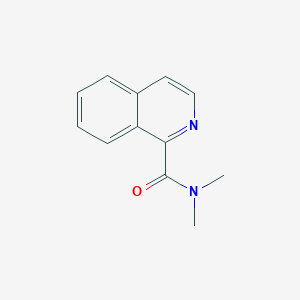![molecular formula C16H17N3 B3020842 2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 900876-83-7](/img/structure/B3020842.png)
2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” is a compound with the empirical formula C14H13N3 . It is a type of pyrazolo[1,5-a]pyrimidine, which are purine analogs and have been known for their biological and pharmacological importance .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through various methods. For instance, one method involves the use of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . Another method involves the treatment of compound 2 with ethoxymethylenecyanoacetate in the presence of ethanol .Molecular Structure Analysis
The molecular structure of “2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” can be analyzed using various spectroscopic methods. For instance, the 1H NMR spectrum of a similar compound showed a triplet-quartet pattern at δ 1.35 and 4.32 . HRMS analyses can also be carried out to further analyze the molecular structure .Chemical Reactions Analysis
The chemical reactions involving “2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” can be complex. For example, the treatment of compound 2 with ethoxymethylenecyanoacetate in the presence of ethanol led to the annulation of the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” can be determined using various techniques. For instance, the melting point of a similar compound was found to be 161–163 ºC . The compound is also characterized by its molecular weight and empirical formula .Applications De Recherche Scientifique
Anticancer Potential
PP derivatives exhibit promising anticancer properties. Researchers have synthesized various PP analogs and evaluated their effects on cancer cells. These compounds interfere with critical cellular processes, making them potential candidates for targeted therapies against cancer .
Enzymatic Inhibition
PP compounds have been investigated for their ability to inhibit specific enzymes. By modulating enzymatic activity, they can impact various biological pathways. Researchers have explored PP derivatives as potential enzyme inhibitors for therapeutic purposes .
Organic Synthesis
The synthetic versatility of PP makes it an excellent scaffold for designing combinatorial libraries and drug discovery. Researchers have developed efficient synthetic routes to access PP derivatives, allowing for structural modifications at various positions. These modifications enhance the compound’s properties and potential applications .
Photophysical Properties
PP derivatives possess intriguing photophysical properties, making them attractive for material science applications. Their planar and rigid structure contributes to their unique behavior in optical and electronic systems. Researchers have explored PP-based materials for optoelectronic devices, sensors, and other functional materials .
Functionalization Strategies
Various synthetic pathways have been developed for PP functionalization. Researchers have explored post-functionalization methods to enhance the structural diversity of PP derivatives. These strategies allow for tailoring the compound’s properties for specific applications .
Drug Design and Rational Design
Given PP’s diverse properties, researchers aim to design novel drugs based on the PP core. By combining synthetic advances, enzymatic inhibition data, and anticancer potential, they hope to create rational and efficient drug designs. PP derivatives may serve as a foundation for future pharmaceuticals .
Mécanisme D'action
Target of Action
2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a derivative of pyrazolo[1,5-a]pyrimidines, which are known to be purine analogues . These compounds have been found to exhibit a wide range of biological activities, including antimicrobial, antitrypanosomal, and antischistosomal activities . .
Mode of Action
As a purine analogue, it is likely to interfere with purine biochemical reactions . Purine analogues often inhibit the synthesis of DNA and RNA, which can disrupt the growth and replication of cells, including microbial cells .
Biochemical Pathways
As a purine analogue, it is likely to affect the purine metabolism pathway . This can lead to a disruption in the synthesis of nucleic acids and proteins, affecting various downstream cellular processes.
Result of Action
As a purine analogue, it is likely to disrupt the growth and replication of cells, including microbial cells, by inhibiting the synthesis of dna and rna .
Orientations Futures
The future directions for the study of “2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” could involve further exploration of its biological and pharmacological properties. Given the known activities of similar compounds, it could be of interest to investigate its potential as an antimicrobial, anti-inflammatory, or anti-tumor agent .
Propriétés
IUPAC Name |
2-ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-4-14-15(13-8-6-5-7-9-13)16-17-11(2)10-12(3)19(16)18-14/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEPIHYJDOBNHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3020761.png)

![3-[(2S,4S)-1-(2-Chloroacetyl)-4-methoxypyrrolidin-2-yl]-4-ethyl-1H-1,2,4-triazol-5-one](/img/structure/B3020763.png)

![4-butyryl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B3020766.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B3020767.png)

![1-benzyl-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3020771.png)
![1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine](/img/structure/B3020772.png)
![2-(2-(1H-indol-3-yl)ethyl)-3-amino-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B3020773.png)
![N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B3020774.png)

